ethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
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Description
Ethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a useful research compound. Its molecular formula is C17H14Cl2N2O3 and its molecular weight is 365.21. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound “ethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate” is currently unknown
Mode of Action
It’s known that the compound contains a 2,6-dichlorobenzyl group, which may undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects
Biological Activity
Ethyl 3-(2,6-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS: 339013-51-3) is a compound that has garnered attention for its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H14Cl2N2O3, with a molecular weight of 365.21 g/mol. The compound features a benzimidazole scaffold, which is known for its diverse pharmacological properties.
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the presence of the 2,6-dichlorobenzyl group may influence its reactivity and interaction with biological targets. The compound may undergo various chemical reactions such as nucleophilic substitution and oxidation due to its functional groups.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to benzimidazoles. For instance:
- In vitro Studies : Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. For example, a related benzimidazole compound exhibited IC50 values ranging from 45.5 nM to 135.5 nM against colorectal cancer cell lines .
- Mechanistic Insights : Some benzimidazole derivatives have been shown to inhibit tubulin assembly in cancer cells, leading to cell cycle arrest in the G2/M phase . This suggests that this compound may similarly affect microtubule dynamics.
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A | HCT116 | 60 |
Compound B | SW620 | 45.5 |
Ethyl 3-(2,6-dichlorobenzyl) | TBD | TBD |
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains .
Case Studies and Research Findings
A study published in Molecules examined the biological activity of newly synthesized benzimidazole derivatives. The findings suggested that these compounds could be promising candidates for further development as anticancer agents due to their ability to induce apoptosis in cancer cells .
Another investigation focused on the structure–activity relationship (SAR) among benzimidazole derivatives. It was found that modifications at specific positions on the benzimidazole ring could enhance biological activity significantly .
Properties
IUPAC Name |
ethyl 3-[(2,6-dichlorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-2-24-17(23)21-15-9-4-3-8-14(15)20(16(21)22)10-11-12(18)6-5-7-13(11)19/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOCAUADNLDSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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